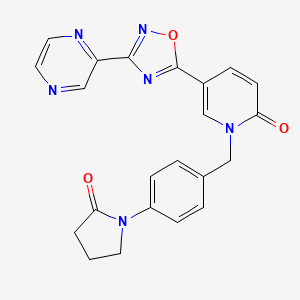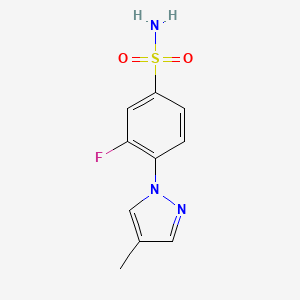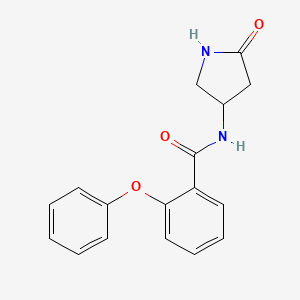![molecular formula C12H11N7O2 B2558303 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide CAS No. 1546989-35-8](/img/structure/B2558303.png)
3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and materials science due to its unique chemical structure and potential applications. This compound is notable for its triazole and oxadiazole rings, which are known to exhibit significant biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide typically involves the following steps:
Formation of the Triazole Ring: : This is often achieved through a click chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Synthesis of Oxadiazole Ring: : The formation of the oxadiazole ring is typically accomplished using cyclization reactions involving acyl hydrazides and nitrile oxides.
Carbohydrazide Functionalization:
Industrial Production Methods
While laboratory synthesis is well-documented, scaling up to industrial production would require optimization of reaction conditions to ensure high yield and purity. This could include continuous flow synthesis, automation, and the use of greener solvents and catalysts to reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide can undergo various chemical reactions, such as:
Oxidation: : This compound can be oxidized to form corresponding acids or ketones.
Reduction: : It can be reduced to form amines or alcohols.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or triazole/oxadiazole systems.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: : Agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Various halogenating agents or nucleophiles/electrophiles, depending on the desired modification.
Major Products Formed
Oxidation Products: : Aldehydes, ketones, or carboxylic acids.
Reduction Products: : Amines or alcohols.
Substitution Products: : Halogenated compounds or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has found applications across several scientific domains:
Chemistry: : Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: : Exhibits potential as an antimicrobial and antitumor agent, likely due to the biological activity associated with triazole and oxadiazole rings.
Medicine: : Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: : Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide exerts its effects involves multiple pathways:
Molecular Targets: : Targets enzymes or receptors in biological systems, which may include microbial enzymes or cellular receptors involved in cancer cell proliferation.
Pathways Involved: : Interferes with essential biochemical pathways such as DNA synthesis, protein function, or cellular signaling.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide stands out due to its unique combination of triazole and oxadiazole rings.
Similar Compounds
3-[1-(phenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide: : Lacks the methyl group in the phenyl ring.
3-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide: : Substitutes a chlorine atom for the methyl group.
3-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide: : Features a methoxy group instead of the methyl group.
This compound's distinct structure imparts unique physical and chemical properties, making it valuable in various research and industrial applications. Its versatility and potential for functionalization further enhance its appeal in scientific studies.
Got more questions on this, or would you like to dive into a specific section a bit deeper?
Eigenschaften
IUPAC Name |
3-[1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O2/c1-7-2-4-8(5-3-7)19-6-9(16-18-19)10-14-12(21-17-10)11(20)15-13/h2-6H,13H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJGTIQGHIQEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C3=NOC(=N3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ETHYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIONE](/img/structure/B2558222.png)
![3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B2558223.png)
![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)






![5-Bromo-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine](/img/structure/B2558239.png)
![2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2558240.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2558242.png)
![2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B2558243.png)
